Eupatilin
Eupatilin
Eupatilin is a trimethoxyflavone that is flavone substituted by hydroxy groups at C-5 and C-7 and methoxy groups at C-6, C-3' and C-4' respectively. Isolated from Citrus reticulata and Salvia tomentosa, it exhibits anti-inflammatory, anti-ulcer and antineoplastic activities. It has a role as an anti-ulcer drug, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent, an anti-inflammatory agent and a metabolite. It is a trimethoxyflavone and a dihydroxyflavone.
Eupatilin is a natural product found in Artemisia princeps, Achillea setacea, and other organisms with data available.
Eupatilin is a natural product found in Artemisia princeps, Achillea setacea, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
22368-21-4
VCID:
VC0003945
InChI:
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3
SMILES:
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC
Molecular Formula:
C18H16O7
Molecular Weight:
344.3 g/mol
Eupatilin
CAS No.: 22368-21-4
Cat. No.: VC0003945
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Eupatilin is a trimethoxyflavone that is flavone substituted by hydroxy groups at C-5 and C-7 and methoxy groups at C-6, C-3' and C-4' respectively. Isolated from Citrus reticulata and Salvia tomentosa, it exhibits anti-inflammatory, anti-ulcer and antineoplastic activities. It has a role as an anti-ulcer drug, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent, an anti-inflammatory agent and a metabolite. It is a trimethoxyflavone and a dihydroxyflavone. Eupatilin is a natural product found in Artemisia princeps, Achillea setacea, and other organisms with data available. |
|---|---|
| CAS No. | 22368-21-4 |
| Molecular Formula | C18H16O7 |
| Molecular Weight | 344.3 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |
| Standard InChI | InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3 |
| Standard InChI Key | DRRWBCNQOKKKOL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC |
| Appearance | Yellow powder |
| Melting Point | 241 - 242 °C |
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